
1-Methylpiperidin-3-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperidin-3-one hydrobromide is a chemical compound with the molecular formula C6H12BrNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-3-one hydrobromide can be synthesized through several methods. One common approach involves the hydrogenation of piperidone derivatives using palladium or rhodium catalysts . Another method includes the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, which involves the use of D-plenylglycinol and delta-valerolactone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidin-3-one hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Major Products Formed:
Oxidation: N-oxides of 1-Methylpiperidin-3-one.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
1-Methylpiperidin-3-one hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-3-one hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacks the methyl and hydrobromide groups.
3-Methylpiperidine: Similar to 1-Methylpiperidin-3-one hydrobromide but without the ketone group.
N-Methylpiperidine: Contains a methyl group on the nitrogen atom but lacks the ketone and hydrobromide groups.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C6H12BrNO |
|---|---|
Molecular Weight |
194.07 g/mol |
IUPAC Name |
1-methylpiperidin-3-one;hydrobromide |
InChI |
InChI=1S/C6H11NO.BrH/c1-7-4-2-3-6(8)5-7;/h2-5H2,1H3;1H |
InChI Key |
KFUWDRJKSJXALO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(=O)C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


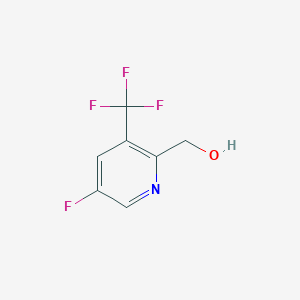
![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)
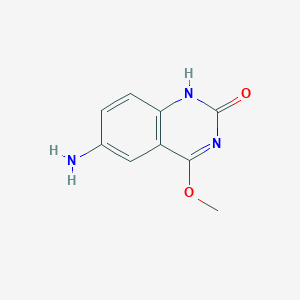
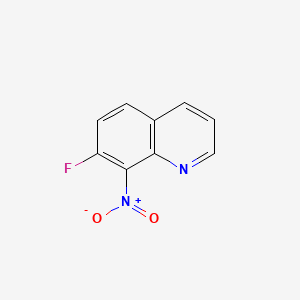
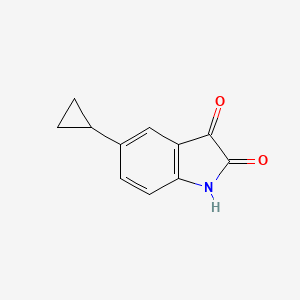
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)
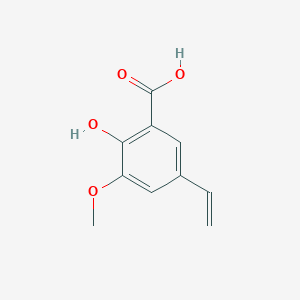
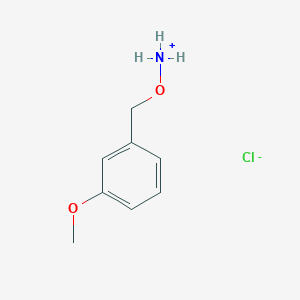

![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
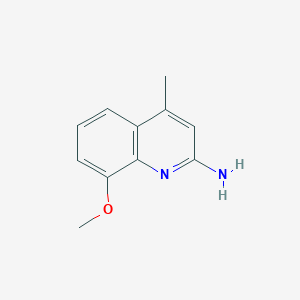
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)

